molecular formula C24H23F3O8 B5109457 2-Ethoxyethyl 2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate CAS No. 6517-63-1

2-Ethoxyethyl 2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate

Cat. No.: B5109457
CAS No.: 6517-63-1
M. Wt: 496.4 g/mol
InChI Key: XOUSMQJTOSPCMF-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromen-7-yl core substituted with a trifluoromethyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chromen-7-yl core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the 4-methoxyphenoxy group: This can be done through an etherification reaction using 4-methoxyphenol and suitable coupling agents.

    Formation of the final ester: The final step involves esterification of the intermediate with 2-ethoxyethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Ethoxyethyl 2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances its binding affinity and specificity, while the chromen-7-yl core provides a stable scaffold for these interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyethyl 2-[3-(4-methoxyphenoxy)-4-oxo-2-methylchromen-7-yl]oxypropanoate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-Ethoxyethyl 2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate: Similar structure but with an acetate group instead of a propanoate group.

Uniqueness

The presence of the trifluoromethyl group in 2-Ethoxyethyl 2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate makes it unique compared to its analogs. This group enhances its chemical stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-ethoxyethyl 2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3O8/c1-4-31-11-12-32-23(29)14(2)33-17-9-10-18-19(13-17)35-22(24(25,26)27)21(20(18)28)34-16-7-5-15(30-3)6-8-16/h5-10,13-14H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUSMQJTOSPCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383087
Record name 2-ethoxyethyl 2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6517-63-1
Record name 2-ethoxyethyl 2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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